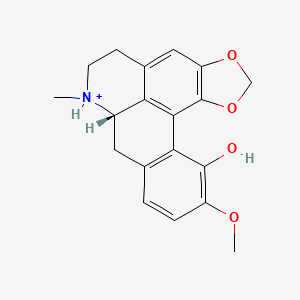
(S)-Bulbocapnine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bulbocapnine(1+) is an organic cation that is the conjugate acid of bulbocapnine, obtained by protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a bulbocapnine.
科学的研究の応用
Chemical Properties and Mechanisms of Action
(S)-Bulbocapnine exhibits several key biochemical properties:
- Acetylcholinesterase Inhibition : This compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which enhances cholinergic signaling crucial for neuromuscular transmission .
- Dopamine Biosynthesis Inhibition : It inhibits tyrosine hydroxylase, a critical enzyme in dopamine synthesis, thereby affecting dopamine levels in the brain. This action has implications for neurodegenerative diseases like Parkinson's disease .
- Amyloid Beta Protein Inhibition : this compound has shown potential in inhibiting amyloid beta fibril formation, which is significant in the context of Alzheimer's disease .
Scientific Research Applications
The applications of this compound span various fields, including chemistry, biology, and medicine:
| Field | Application |
|---|---|
| Chemistry | Used as a reference compound in studies of isoquinoline alkaloids. |
| Biology | Investigated for its role as an acetylcholinesterase inhibitor in neuromuscular transmission studies. |
| Medicine | Explored for therapeutic effects in conditions such as myasthenia gravis and nystagmus. |
| Industry | Development of neuropharmacological agents and biochemical research tools. |
Biological Activities
This compound's biological activities include:
- Dopamine Antagonism : It acts as a dopamine antagonist, allowing researchers to study the role of dopamine in various physiological functions and disorders .
- Induction of Catalepsy : The compound can induce cataleptic states, which are characterized by reduced motor activity and have been studied in the context of tremor disorders .
Case Studies and Clinical Observations
Several studies highlight the clinical potential of this compound:
- Tremor Disorders : Research by De Jong and Schaltenbrand demonstrated that administration of this compound significantly reduced tremors in patients with various tremor disorders by inducing cataleptic states .
- Neuropharmacological Effects : Clinical observations indicate that this compound can induce catalepsy resembling akinetic mutism, impacting motor control and reflex activities .
- Comparison with Other Drugs : In comparative studies, this compound exhibited unique action profiles compared to other sedatives like scopolamine and atropine, particularly regarding its effects on hypokinetic states associated with tremors .
Research Findings
Recent studies have expanded on the pharmacological profile of this compound:
- Amyloid Beta Protein Inhibition : Studies indicate that this compound effectively inhibits amyloid beta fibril formation, suggesting a potential therapeutic role under the amyloid hypothesis for Alzheimer's disease .
- G-Quadruplex Targeting : Research demonstrates that this compound interacts with G-quadruplex structures in DNA, which may have implications for cancer therapies by targeting specific genomic features .
特性
分子式 |
C19H20NO4+ |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/p+1/t12-/m0/s1 |
InChIキー |
LODGIKWNLDQZBM-LBPRGKRZSA-O |
SMILES |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
異性体SMILES |
C[NH+]1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 |
正規SMILES |
C[NH+]1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















